molecular formula C6H3Cl3O2S B102000 2,4-Dichlorobenzenesulfonyl chloride CAS No. 16271-33-3

2,4-Dichlorobenzenesulfonyl chloride

Cat. No. B102000
Key on ui cas rn: 16271-33-3
M. Wt: 245.5 g/mol
InChI Key: FDTPBIKNYWQLAE-UHFFFAOYSA-N
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Patent
US06855719B1

Procedure details

2,4-Dichlorobenzenesulphonyl chloride (500 mg 2.1 mmol) and 1-propylamine (0.2 ml, 2.4 mmol) in n-butanol (10 ml) was heated at reflux for 48 hour. The volatiles were removed by evaporation and the residue triturated with ether and the product collected by filtration to give the title compound. NMR: 0.78 (t, 3H), 1.35 (q, 2H), 2.79 (t, 2H), 7.60 (dd, 1H), 7.84 (d, 1H), 7.92 (d, 2H)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[CH2:13]([NH2:16])[CH2:14][CH3:15]>C(O)CCC>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9](=[O:11])(=[O:10])[NH:16][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hour
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)S(NCCC)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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